molecular formula C14H14N2O4 B6391268 2-Amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid CAS No. 1261910-31-9

2-Amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid

Cat. No.: B6391268
CAS No.: 1261910-31-9
M. Wt: 274.27 g/mol
InChI Key: XWHOWWKSWHVBJS-UHFFFAOYSA-N
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Description

2-Amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid is a synthetic organic compound with the molecular formula C14H14N2O4. It is characterized by the presence of an amino group, a dimethoxyphenyl group, and a pyridine carboxylic acid moiety. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with malononitrile to form a substituted pyridine intermediate. This intermediate is then subjected to further reactions, such as nitration and reduction, to introduce the amino group and carboxylic acid functionality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules .

Scientific Research Applications

2-Amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

2-amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-8-3-4-9(12(5-8)20-2)11-7-16-13(15)6-10(11)14(17)18/h3-7H,1-2H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHOWWKSWHVBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687822
Record name 2-Amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-31-9
Record name 2-Amino-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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